molecular formula C20H27NO B2672298 N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide CAS No. 299419-16-2

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide

Cat. No.: B2672298
CAS No.: 299419-16-2
M. Wt: 297.442
InChI Key: COWSGYHRIUFVME-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)adamantane-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the investigation of metabolic diseases. This molecule is characterized by its adamantane moiety linked to a 2,4,6-trimethylphenyl (mesityl) group via a carboxamide bridge. While direct clinical data is limited, its core structural motif is well-established in scientific literature. Compounds featuring the adamantyl carboxamide pharmacophore have been identified as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is responsible for the intracellular activation of cortisone to the active glucocorticoid cortisol, and its inhibition is a recognized therapeutic strategy for managing conditions like type 2 diabetes, insulin resistance, and obesity . The rigid, hydrophobic adamantane group is a critical feature for effective binding to the enzyme target, while the substituted aryl group contributes to the compound's overall selectivity and metabolic stability . This makes this compound a valuable chemical tool for researchers exploring the pathophysiology of metabolic syndrome and developing new endocrine and metabolic disorder treatments. It is supplied as a high-purity solid for in vitro biochemical and cellular studies. This product is for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-12-4-13(2)18(14(3)5-12)21-19(22)20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17H,6-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWSGYHRIUFVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing the yield and purity of the compound .

Chemical Reactions Analysis

Reactivity with Group IV Metals

Mes-Ad-CO-NH2 reacts with Group IV metal amides (e.g., Ti(NMe₂)₄) to form amidate complexes. Comparative data for analogous systems :

Complex TypeCoordination ModeMetal EnvironmentKey Bond Lengths (pm)
Ti Amidate (monodentate)κ¹-OTetrahedralTi–O: 187.3 , C–O: 133.0
Zr/Hf Bis(amidate)κ²-O,NDistorted OctahedralZr–O: 214.0, Hf–O: 219.9

For Mes-Ad-CO-NH2 , steric bulk likely enforces monodentate κ¹-O coordination in Ti complexes, while Zr/Hf analogs may adopt bidentate modes due to larger ionic radii .

Hydrofunctionalization Reactions

  • Hydroamination: Titanium amidates catalyze alkyne hydroamination, but steric strain in Mes-Ad-CO-NH2 derivatives promotes ligand decomposition (releasing the parent carboxamide) .

  • Hydrophosphorylation: Competing ligand substitution occurs with phosphane oxides, forming Ti–O–PAr₂ intermediates .

Reaction outcomes are dominated by steric release rather than catalytic turnover, as seen in related systems .

Stability Under Reaction Conditions

Mes-Ad-CO-NH2 derivatives show limited thermal stability in catalytic cycles:

  • Amine Addition: Primary amines induce ligand displacement, regenerating Mes-Ad-CO-NH2 (confirmed via ¹H NMR) .

  • Phosphane Oxide Reactivity: Forms phosphinite byproducts (Ti–O–PAr₂) while releasing the carboxamide ligand .

Comparative Reactivity Table

Data extrapolated from sterically similar complexes :

ReactionObservationDriving Force
HydroaminationLigand decomposition dominatesSteric strain release
HydrophosphorylationPhosphinite formationLigand substitution
Metalation (Ti vs. Zr/Hf)Ti: κ¹-O; Zr/Hf: κ²-O,NIonic radius and sterics

Key Challenges and Limitations

  • Steric Hindrance: Limits catalytic efficiency by favoring ligand substitution over substrate activation .

  • Synthetic Utility: More effective in stabilizing low-coordinate metal centers than enabling catalysis .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that adamantane derivatives, including N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide, exhibit antiviral properties. These compounds have been studied for their efficacy against viruses such as the influenza virus and orthopoxviruses (including vaccinia virus) . In particular, certain adamantane-based amides have shown high activity against the vaccinia virus with low cytotoxicity, making them promising candidates for further development as antiviral agents.

Selectivity Index
The selectivity index (SI) is a crucial metric in evaluating the therapeutic potential of antiviral agents. Compounds derived from adamantane carboxylic acids have demonstrated SIs significantly higher than established antiviral drugs like cidofovir. For example, one study reported an SI of 1123 for a specific adamantane derivative . This indicates not only efficacy but also a favorable safety profile.

Chemical Biology

Enzyme Inhibition
this compound may also play a role in enzyme inhibition. The structural characteristics of adamantane derivatives allow them to interact with various biological targets, potentially leading to the development of new inhibitors for enzymes involved in disease pathways. The ability of these compounds to form non-covalent interactions is particularly valuable in drug design and discovery .

Broad-Spectrum Antibacterial Activity
Recent studies have highlighted the antibacterial properties of adamantane derivatives. For instance, compounds similar to this compound have shown broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) as low as 0.5-2.0 μg/mL against various bacterial strains . This suggests potential applications in developing new antibiotics.

Materials Science

Crystal Engineering and Supramolecular Chemistry
The unique structure of this compound makes it an interesting candidate for studies in crystal engineering. The conformational flexibility and steric effects induced by the trimethylphenyl group can influence the packing and stability of crystalline forms . Understanding these properties can lead to advancements in materials science applications such as drug formulation and delivery systems.

Case Studies

Study Focus Area Findings
Study on Adamantane DerivativesAntiviral ActivityHigh activity against vaccinia virus with SI > 1000
Investigation of Antibacterial PropertiesAntibacterial ActivityMIC values between 0.5-2.0 μg/mL against various strains
Crystal Structure AnalysisMaterial PropertiesInsights into conformational behavior and packing

Mechanism of Action

The mechanism of action of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, while the 2,4,6-trimethylphenyl group can enhance binding affinity and specificity. The compound may exert its effects by modulating enzyme activity, receptor binding, or protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The compound is compared to two adamantane carboxamide derivatives and acetamide analogs (Table 1):

Table 1: Molecular Properties of Adamantane Carboxamides and Acetamide Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2,4,6-Trimethylphenyl)adamantane-1-carboxamide C₂₀H₂₇NO 297.43 Adamantane, 2,4,6-trimethylphenyl
N-(3-Chlorophenyl)-1-adamantanecarboxamide C₁₇H₂₀ClNO 289.80 Adamantane, 3-chlorophenyl
N-[3-(Trifluoromethyl)phenyl]-1-adamantanecarboxamide C₁₈H₂₀F₃NO 323.35 Adamantane, 3-(trifluoromethyl)phenyl
N-(2,4,6-Trimethylphenyl)acetamide (TMPA) C₁₂H₁₇NO 191.27 Acetamide, 2,4,6-trimethylphenyl

Key Observations :

  • Molecular Weight : The target compound (297.43 g/mol) is heavier than chlorophenyl (289.80 g/mol) and trifluoromethylphenyl (323.35 g/mol) analogs due to the adamantane core and three methyl groups.
  • Trifluoromethylphenyl analogs exhibit higher hydrophobicity and metabolic resistance due to the CF₃ group .

Crystallographic and Bond Parameter Analysis

Evidence from acetamide analogs (e.g., TMPA, TMPDCA) highlights substituent-induced structural changes :

  • Crystal Packing : Adamantane derivatives likely exhibit tighter packing than acetamides due to the rigid adamantane core, reducing conformational flexibility.
  • Bond Parameters: In acetamide analogs, methyl or chloro substituents on the phenyl ring minimally affect mean ring distances but significantly alter amide bond angles and torsional parameters.

Electronic and Reactivity Profiles

  • Electron-Donating vs. Electron-Withdrawing Groups: Trimethylphenyl: Electron-donating methyl groups may increase electron density at the amide nitrogen, reducing susceptibility to electrophilic attack but enhancing resonance stabilization .
  • Solubility : The adamantane core reduces aqueous solubility across all analogs, but trifluoromethylphenyl derivatives may exhibit marginally better solubility in polar aprotic solvents due to dipole interactions .

Research Implications and Limitations

  • Medicinal Chemistry : The trimethylphenyl-adamantane combination offers a balance of stability and lipophilicity, making it suitable for central nervous system-targeting drug candidates.
  • Materials Science : The rigid structure could enhance thermal stability in polymer composites.
  • Limitations : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence; comparisons rely on extrapolation from structural analogs .

Biological Activity

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide is a compound that has gained attention in scientific research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound contains an adamantane core, known for its stability and rigidity, combined with a 2,4,6-trimethylphenyl group. The synthesis typically involves the reaction of adamantane-1-carboxylic acid with 2,4,6-trimethylaniline using coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane at room temperature. Purification is achieved through recrystallization or column chromatography.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The adamantane structure serves as a rigid scaffold that enhances binding affinity to various targets, including enzymes and receptors. It may modulate enzyme activity and influence protein-protein interactions.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structure-activity relationship suggests that the presence of the bulky 2,4,6-trimethylphenyl group enhances its efficacy against tumor cells compared to simpler analogs .

Antioxidant Activity

This compound has demonstrated antioxidant properties in several assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases and aging .

Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Study FocusFindings
Anticancer ActivityInduced apoptosis in FaDu hypopharyngeal tumor cells; better efficacy than reference drugs .
Antioxidant PropertiesEffective in scavenging DPPH radicals; reduced oxidative stress markers in vitro .
Antimicrobial EfficacyInhibited growth of E. coli and S. aureus; potential for development as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide with high purity?

Methodological Answer:

  • Step 1: Start with adamantane-1-carboxylic acid (CAS 828-51-3), a precursor with well-documented synthesis protocols .
  • Step 2: Activate the carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is critical for amide bond formation .
  • Step 3: React the acyl chloride with 2,4,6-trimethylaniline under Schotten-Baumann conditions (aqueous base, inert solvent) to form the target amide .
  • Step 4: Purify via recrystallization (e.g., using ethanol/water) or silica gel chromatography. Validate purity via HPLC (>95% GC) and melting point analysis (mp 172–176°C for intermediates) .

Q. How to characterize structural integrity using spectroscopic and crystallographic methods?

Methodological Answer:

  • 1H/13C NMR: Confirm adamantane cage protons (δ 1.5–2.2 ppm) and aromatic protons of the trimethylphenyl group (δ 2.3–2.5 ppm for methyl; δ 6.8–7.1 ppm for aryl) .
  • IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
  • X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···Cl interactions in analogous compounds) .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]⁺).

Advanced Research Questions

Q. How to address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Variable Source: Differences in impurity profiles (e.g., residual solvents or unreacted starting materials) can alter bioactivity. Use HPLC to quantify impurities (<1% threshold) .
  • Assay Conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%). Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular) .
  • Data Normalization: Include internal controls (e.g., reference inhibitors) and report IC₅₀ values with 95% confidence intervals.

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Thermal Stability: Incubate solid compound at 40°C/75% RH for 4 weeks. Monitor decomposition via TLC or HPLC .
    • pH Stability: Dissolve in buffers (pH 2–9) and analyze degradation products over 72 hours using LC-MS .
  • Storage Recommendations: Store at –20°C in airtight, light-protected containers. Desiccate to prevent hydrolysis .

Q. What computational strategies predict interaction mechanisms with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Model adamantane’s hydrophobic interactions and trimethylphenyl’s steric effects. Use B3LYP/6-31G(d) basis sets for energy minimization .
  • Molecular Dynamics (MD): Simulate binding to membrane proteins (e.g., ion channels) over 100-ns trajectories. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy .
  • Docking Studies: Screen against target receptors (e.g., NMDA or σ₁) using AutoDock Vina. Validate with experimental IC₅₀ correlations .

Data Contradiction Analysis

Q. How to resolve conflicting reports on solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Testing: Conduct systematic titrations in solvents (e.g., DMSO, ethanol, hexane) at 25°C. Use UV-Vis or gravimetric analysis for quantification .
  • Structural Insights: The adamantane moiety enhances lipid solubility, while the polar amide group increases solubility in DMSO. Conflicting data may arise from polymorphic forms (e.g., crystalline vs. amorphous) .
  • Documentation: Report solvent grade, temperature, and agitation method (e.g., sonication time).

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